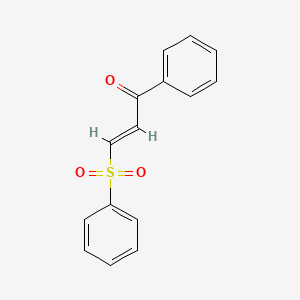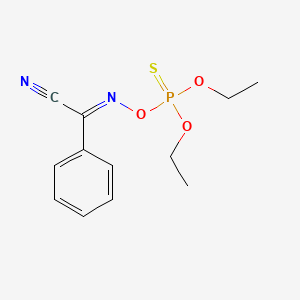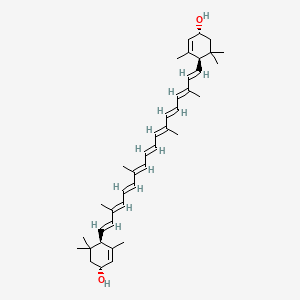
Lactucaxanthin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lactucaxanthin, also known as tunaxanthin F, belongs to the class of organic compounds known as xanthophylls. These are carotenoids containing an oxygenated carotene backbone. Carotenes are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Xanthophylls arise by oxygenation of the carotene backbone. Thus, lactucaxanthin is considered to be an isoprenoid lipid molecule. Lactucaxanthin is considered to be a practically insoluble (in water) and relatively neutral molecule. Lactucaxanthin has been detected in multiple biofluids, such as blood and breast milk. Within the cell, lactucaxanthin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, lactucaxanthin can be found in a number of food items such as coriander, enokitake, saffron, and nance. This makes lactucaxanthin a potential biomarker for the consumption of these food products.
Lactucaxanthin is a tunaxanthin that consists of epsilon,epsilon-carotene bearing hydroxy substituents at positions 3 and 3' (the 3S,3'S,6S,6'S-diastereomer).
科学的研究の応用
Diabetic Retinopathy and Eye Health
Retinal Protection in Diabetic Conditions : Lactucaxanthin has shown promise in protecting against retinal oxidative stress, endoplasmic reticulum stress, and inflammatory signaling in diabetic rats. It effectively lowered markers of oxidative stress, suppressed expressions of ER stress and inflammatory markers, and improved glucose tolerance and lipid profiles. These findings suggest lactucaxanthin as a therapeutic bioactive for treating diabetic retinopathy and retinal angiogenesis (Elavarasan Anitha Rani et al., 2022).
Protection against Hyperglycemia-mediated Angiogenesis : A study on ARPE-19 cells and diabetic rats indicated that lactucaxanthin counteracts hyperglycemia-mediated angiogenesis by downregulating angiogenesis markers and preserving tight junction protein expression. This demonstrates its robust anti-angiogenic activity, presenting a potential alternative therapy to prevent or delay diabetic retinopathy progression (Rani Elavarasan Anitha et al., 2021).
Metabolic Effects and Antioxidant Properties
Antidiabetic Properties : Lactucaxanthin has been studied for its potential antidiabetic properties, particularly its inhibitory effects on α-amylase and α-glucosidase activity, both in vitro and in diabetic rats. This suggests its utility in managing post-prandial hyperglycemia and its relevance in diabetes treatment (Sowmya Shree Gopal et al., 2017).
Antioxidant Capacity : Lactucaxanthin exhibited significant antioxidant capacity in various assays, highlighting its potential as a dietary supplement to combat oxidative stress-related diseases. The study on its cytotoxicity and cellular uptake in 3T3-L1 cells reinforces its antioxidant potential and positions lactucaxanthin for applications in food and pharmaceutical industries to address diabetes and dyslipidemia (Naveen Jayapala et al., 2020).
特性
CAS番号 |
78306-12-4 |
|---|---|
製品名 |
Lactucaxanthin |
分子式 |
C40H56O2 |
分子量 |
568.9 g/mol |
IUPAC名 |
(1R,4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26,35-38,41-42H,27-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-,37-,38-/m0/s1 |
InChIキー |
BIPAHAFBQLWRMC-SUOWZELTSA-N |
異性体SMILES |
CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@@H]2C(C[C@H](C=C2C)O)(C)C)\C)\C)/C)/C)(C)C)O |
SMILES |
CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C)(C)C)O |
正規SMILES |
CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C)(C)C)O |
その他のCAS番号 |
78306-12-4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



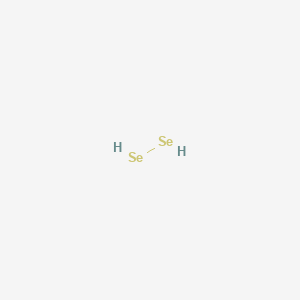
![(1R,3S,7S,10R,13S,14R,15R,17S,18S)-1,14,15-trihydroxy-17-[(1R,2R)-1-hydroxy-1-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,18-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one](/img/structure/B1234467.png)
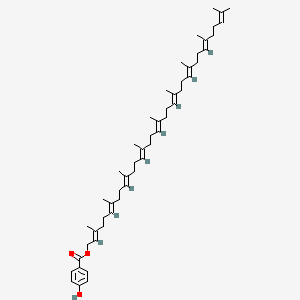
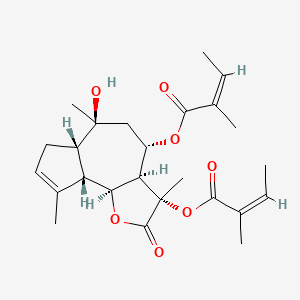
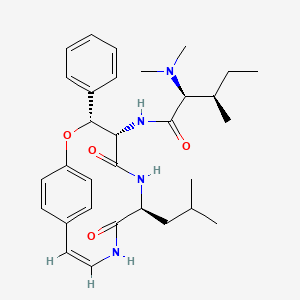
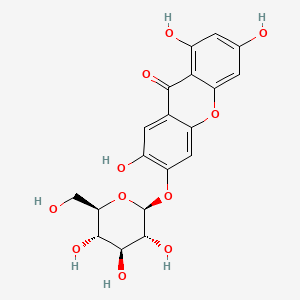
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate](/img/structure/B1234474.png)
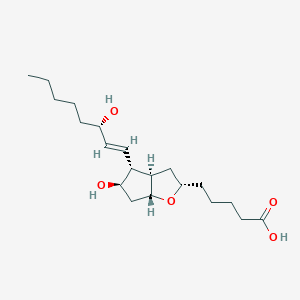
![1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1234480.png)
![3-[[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-oxomethyl]-1-benzopyran-2-one](/img/structure/B1234481.png)
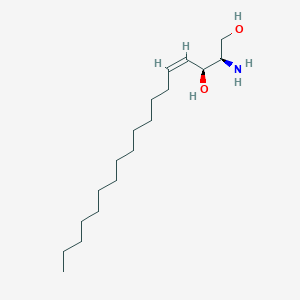
![(E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B1234488.png)
